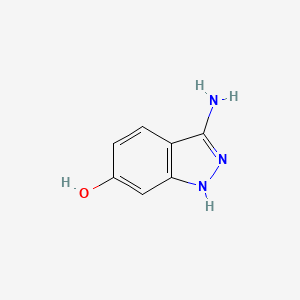

3-Amino-1H-indazol-6-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNYASFPMYCHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10527677 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-72-5 | |

| Record name | 3-Amino-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10527677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization of the 3 Amino 1h Indazol 6 Ol Scaffold

Direct Functionalization of the Indazole Ring System

Direct functionalization of the indazole ring offers a powerful and atom-economical approach to introduce molecular diversity. This can be achieved through various modern synthetic methodologies, including C-H activation, as well as classical electrophilic aromatic substitution reactions.

C-H Functionalization Strategies

Transition-metal-catalyzed C-H activation has emerged as a prominent tool for the construction of functionalized indazole derivatives. rsc.orgresearchgate.net This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. Various transition metals, including rhodium and palladium, have been employed to catalyze the C-H functionalization of indazole scaffolds. rsc.orgwikipedia.org For instance, Rh(III)-catalyzed C-H activation of azobenzenes followed by annulation with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. mdpi.com While these examples showcase the potential of C-H activation on the broader indazole framework, specific applications to 3-amino-1H-indazol-6-ol would require careful consideration of the directing effects of the existing amino and hydroxyl groups.

Recent advancements have focused on developing synthetic protocols that offer improved tolerance for various functional groups and result in complex molecular structures. rsc.orgresearchgate.net These strategies often involve the use of a directing group to achieve regioselective C-H activation at a specific position on the indazole ring.

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Indazole Derivatives

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [RhCp*Cl2]2 / AgSbF6 / NaOAc | Azobenzene (B91143), Vinylene carbonate | (2H)-indazole | rsc.org |

| Rhodium/Copper | Imidate, Nitrosobenzene (B162901) | 1H-indazole | rsc.org |

| Rh(III) | Azobenzene, Aldehyde | N-aryl-2H-indazole | mdpi.com |

| Cp*Rh(III) | 2H-indazole, Sulfoxonium ylide | ortho-acylmethylated 2-phenylindazole | wikipedia.org |

Halogenation, Nitration, and Cyanation

The introduction of halogens, nitro groups, and cyano groups onto the indazole ring provides valuable handles for further synthetic transformations. Halogenation of indazoles, for instance, furnishes precursors for cross-coupling reactions. The regioselectivity of these electrophilic substitution reactions is influenced by the existing substituents on the indazole ring. For this compound, the amino and hydroxyl groups are activating and will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the indazole core.

Nitration of 2H-indazoles at the C-3 position has been achieved using iron(III) nitrate in the presence of TEMPO and oxygen. researchgate.net Cyanation represents another important functionalization, providing access to nitriles which can be further elaborated into a variety of functional groups. While specific examples for this compound are not prevalent in the literature, the general principles of electrophilic aromatic substitution on activated indazole systems would apply. The outcome of such reactions would be dictated by the directing effects of the amino and hydroxyl moieties.

Reactions at the Amino Group (C-3 Position)

The amino group at the C-3 position of this compound is a key site for derivatization, allowing for the introduction of a diverse range of functionalities through various chemical transformations.

Amidation and Acylation

The primary amino group at the C-3 position can readily undergo acylation with reagents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to introduce various side chains. For example, acylation of a 3-aminoindazole intermediate with cyclopropanecarbonyl chloride has been reported as a key step in the synthesis of kinase inhibitors. acsgcipr.org This transformation is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Table 2: Example of Acylation of a 3-Aminoindazole

| Reactant 1 | Reactant 2 | Product | Application | Reference |

|---|---|---|---|---|

| 3-aminoindazole intermediate | Cyclopropanecarbonyl chloride | 3-(cyclopropanecarboxamido)-1H-indazole derivative | Kinase inhibitor synthesis | acsgcipr.org |

Reductive Amination

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the condensation of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.comunacademy.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

For this compound, the primary amino group at the C-3 position can react with a variety of aldehydes and ketones to introduce alkyl or substituted alkyl groups. This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can occur in direct alkylation with alkyl halides. masterorganicchemistry.com The choice of reducing agent is crucial, with milder reagents like sodium cyanoborohydride often being preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Diazotization and Subsequent Transformations

The primary amino group at the C-3 position of this compound can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.comorganic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups.

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. nih.govorganic-chemistry.org Other transformations include the Schiemann reaction for the introduction of fluorine, reaction with potassium iodide to introduce iodine, and hydrolysis to form a hydroxyl group. organic-chemistry.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds to form highly colored azo dyes. libretexts.org While the diazotization of aminoindoles and aminopyrroles has been reported to yield stable diazonium species under specific conditions, the subsequent transformations of diazotized 3-aminoindazoles offer a rich area for synthetic exploration. researchgate.net

Reactions at the Hydroxyl Group (C-6 Position)

The phenolic hydroxyl group at the C-6 position is a key site for functionalization, enabling the introduction of various substituents through alkylation, acylation, and etherification, thereby modulating the molecule's physicochemical properties.

Selective alkylation or acylation of the C-6 hydroxyl group in the presence of the C-3 amino group and the N-H groups of the indazole ring presents a significant chemoselectivity challenge. The relative nucleophilicity of these sites dictates the reaction outcome. Generally, the amino group is more nucleophilic than the phenolic hydroxyl, which in turn is more nucleophilic than the indazole N-H under neutral or basic conditions.

To achieve selective O-alkylation or O-acylation, protection of the more reactive amino and indazole nitrogen groups may be necessary. Alternatively, specific reaction conditions can be employed to favor reaction at the hydroxyl group. For instance, selective O-acylation of phenols in the presence of amines can sometimes be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. Reagents like acyl halides or anhydrides in acidic media such as methanesulfonic acid or trifluoroacetic acid have been used for such transformations in related systems.

The formation of ethers and esters from the C-6 phenolic hydroxyl is a critical transformation for modifying the scaffold. A notable example is the synthesis of biaryl ether derivatives, which are significant in medicinal chemistry.

A specific application of ether formation is demonstrated in the synthesis of potent kinase inhibitors. In one reported pathway, 1-Methyl-3-amino-6-hydroxyindazole was reacted with 4-chloro-6,7-dimethoxyquinoline under basic conditions to afford the corresponding biaryl ether intermediate. sci-hub.box This reaction, a nucleophilic aromatic substitution, selectively occurs at the hydroxyl group to create a C-O-C linkage, connecting the indazole scaffold to another aromatic system. sci-hub.box

Table 1: Example of Ether Formation at the C-6 Hydroxyl Position

| Starting Material | Reagent | Conditions | Product | Reference |

| 1-Methyl-3-amino-6-hydroxyindazole | 4-chloro-6,7-dimethoxyquinoline | Basic | 1-Methyl-3-amino-6-((6,7-dimethoxyquinolin-4-yl)oxy)-1H-indazole | sci-hub.box |

Ester formation follows the principles of acylation described previously. The use of acylating agents under conditions that favor O-acylation over N-acylation is paramount for the selective synthesis of C-6 esters.

N-Alkylation and N-Arylation of the Indazole Nitrogen Atoms

Alkylation or arylation of the indazole ring nitrogens is a common strategy for functionalizing the scaffold. The reaction typically yields a mixture of N1 and N2 isomers, and controlling the regioselectivity is a key challenge in the synthesis of indazole-based compounds.

The outcome of N-alkylation on the indazole ring is highly dependent on several factors, including the nature of the substituents on the indazole core, the choice of alkylating agent, the base, and the solvent.

Research has shown that both steric and electronic effects of substituents significantly influence the N1/N2 ratio.

Steric Effects : Bulky substituents at the C-3 position tend to favor the formation of the N1 regioisomer.

Electronic Effects : The electronic nature of substituents on the benzene ring also plays a crucial role. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the respective nitrogen atoms. For example, studies on substituted indazoles have shown that electron-withdrawing groups at the C-7 position can lead to excellent N2 regioselectivity.

Reaction Conditions : The choice of base and solvent system is critical for controlling regioselectivity. A common finding is that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity. In contrast, conditions such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) may provide less favorable N1 regioselectivity. Computational studies using Density Functional Theory (DFT) suggest that in some cases, chelation of the cation (e.g., Cs⁺) between the N2 nitrogen and a C-3 substituent (like an ester) can drive selectivity towards the N1 product.

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base / Solvent | N1:N2 Ratio |

| 3-COMe | Pentyl bromide | NaH / THF | >99:1 |

| 3-tert-butyl | Pentyl bromide | NaH / THF | >99:1 |

| 7-NO₂ | Pentyl bromide | NaH / THF | 4:96 |

| 3-CO₂Me | Various alcohols | Cs₂CO₃ / Mitsunobu | >99:1 (N1) |

| 3-CO₂Me | Various alcohols | PPh₃/DIAD (no Cs) | >99:1 (N2) |

A specific and important N-functionalization is the addition of a hydroxymethyl group (-CH₂OH) to one of the indazole nitrogen atoms. This transformation is typically achieved by reacting the indazole with formaldehyde.

Studies on the reaction of 1H-indazole and its nitro-substituted derivatives with formaldehyde in aqueous hydrochloric acid have shown that the reaction affords (1H-indazol-1-yl)methanol derivatives. The reaction proceeds via electrophilic attack of formaldehyde on the indazole nitrogen. Characterization by NMR has confirmed that the substitution occurs predominantly at the N1 position. While both N1 and N2 isomers can be formed, the N1-substituted products are generally the major or exclusively isolated isomers under these acidic conditions.

This reaction is applicable to a range of substituted indazoles, although highly deactivating substituents, such as a nitro group at the 7-position, can inhibit the reaction.

Table 3: Reaction of Substituted Indazoles with Formaldehyde

| Starting Indazole | Reaction Conditions | Major Product |

| 1H-Indazole | 30% aq. HCl, 30% aq. HCHO | (1H-Indazol-1-yl)methanol |

| 4-Nitro-1H-indazole | 30% aq. HCl, 30% aq. HCHO | (4-Nitro-1H-indazol-1-yl)methanol |

| 5-Nitro-1H-indazole | 30% aq. HCl, 30% aq. HCHO | (5-Nitro-1H-indazol-1-yl)methanol |

| 6-Nitro-1H-indazole | 30% aq. HCl, 30% aq. HCHO | (6-Nitro-1H-indazol-1-yl)methanol |

| 7-Nitro-1H-indazole | 30% aq. HCl, 30% aq. HCHO | No reaction |

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 1h Indazol 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopybohrium.comcsic.esnih.govipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 3-Amino-1H-indazol-6-ol and its analogues. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive understanding of the molecular structure, including tautomeric forms and substitution patterns, can be achieved. ipb.ptdergipark.org.tr

Proton NMR (¹H NMR) for Structural Elucidationdergipark.org.trmdpi.com

Proton NMR spectroscopy provides foundational information for the structural determination of indazole derivatives. The chemical shifts of the protons are highly sensitive to their electronic environment, which is influenced by the positions of substituents and the tautomeric form of the indazole ring.

In a typical ¹H NMR spectrum of a 3-amino-1H-indazole derivative, distinct regions can be identified. The proton on the N1 atom of the indazole ring is typically observed as a broad singlet in the downfield region, often around 13.0 ppm in DMSO-d₆, indicative of its acidic nature. chemicalbook.com The protons of the exocyclic amino group at position 3 also appear as a broad signal. The aromatic protons on the benzene (B151609) ring of the indazole core resonate in the range of 6.0-8.0 ppm. mdpi.com For this compound, the hydroxyl proton at position 6 would also contribute a characteristic signal, the chemical shift of which is dependent on solvent and concentration.

The precise chemical shifts and coupling patterns of the aromatic protons are instrumental in confirming the substitution pattern. For a 6-substituted indazole like this compound, the protons at positions 4, 5, and 7 would exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) that can be analyzed to confirm their relative positions.

Table 1: Representative ¹H NMR Chemical Shifts for Indazole Derivatives in DMSO-d₆ Note: This table is a composite based on data from various indazole derivatives to approximate the expected values for this compound.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | ~13.0 | br s |

| H4 | ~7.5 | d |

| H5 | ~6.8 | dd |

| H7 | ~6.9 | d |

| NH₂ (C3) | Variable (e.g., 4.0-6.0) | br s |

Data inferred from studies on related indazole compounds. mdpi.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysisresearchgate.netcdnsciencepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic of their position and the nature of the attached substituents.

The carbon atoms in the aromatic and heterocyclic rings of indazole derivatives typically resonate in the 100-160 ppm range. researchgate.netlibretexts.org The position of substituents significantly influences the chemical shifts; for instance, the carbon atom bearing the amino group (C3) and the hydroxyl group (C6) in this compound would be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms. The chemical shifts of C3 and C7a are particularly useful for distinguishing between N1 and N2 substituted isomers in derivatives. nih.gov In 1H-indazoles, C3 typically resonates at a lower field compared to its position in 2H-indazoles. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for 3-Aminoindazole Derivatives Note: This table is based on data for 3-aminoindazole and related structures to estimate values for the 6-ol derivative.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C3 | ~150-155 |

| C3a | ~120-125 |

| C4 | ~120-122 |

| C5 | ~105-110 |

| C6 | ~150-155 (bearing -OH) |

| C7 | ~100-105 |

Data inferred from studies on 3-aminoindazole and other substituted indazoles. researchgate.netcdnsciencepub.comnih.gov

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environments and Tautomerismresearchgate.netmdpi.com

¹⁵N NMR is a powerful, albeit less sensitive, technique that provides direct insight into the nitrogen environments within the indazole ring and the exocyclic amino group. It is particularly crucial for studying tautomerism, as the chemical shifts of N1 and N2 are markedly different in the 1H- and 2H-tautomeric forms. researchgate.netacs.org

For 3-aminoindazole, studies using two-dimensional ¹H-¹⁵N HMBC spectroscopy have allowed for the definitive assignment of the nitrogen signals. researchgate.net In DMSO-d₆, the pyridinic nitrogen (=N-) at the N2 position resonates significantly downfield compared to the pyrrolic nitrogen (-NH-) at the N1 position. The exocyclic amino group (-NH₂) resonates at the highest field. researchgate.net These distinct chemical shifts allow for unambiguous characterization of the tautomeric state in solution. Studies have shown that for most NH-indazoles, the 1H-tautomer is the more stable and predominant form. csic.esmdpi.com

Table 3: Experimental ¹⁵N NMR Chemical Shifts for 3-Aminoindazole in DMSO-d₆

| Nitrogen Atom | Chemical Shift (ppm) (Relative to liquid NH₃) |

|---|---|

| N2 (=N-) | 266.2 |

| N1 (-NH-) | 158.1 |

Source: Two-dimensional ¹H-¹⁵N gs-HMBC spectrum data. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)bohrium.comdergipark.org.tr

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex substituted derivatives of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For the indazole core, COSY spectra help to trace the connectivity of the aromatic protons (H4, H5, H7), confirming their positions relative to each other. bohrium.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. It is the primary method for assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often previously assigned, protons. bohrium.comacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons. dergipark.org.trrsc.org Furthermore, correlations from protons to nitrogen atoms in ¹H-¹⁵N HMBC spectra are definitive for assigning nitrogen signals and determining the site of N-substitution or the dominant tautomeric form. bohrium.comresearchgate.net

Solid-State NMR Spectroscopy (CPMAS)csic.esnih.gov

Solid-state NMR (ssNMR), typically using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information about compounds in their crystalline or amorphous solid form. This technique is particularly valuable for studying tautomerism, as a compound may exist as a single, different tautomer in the solid state compared to what is observed in solution. researchgate.netcdnsciencepub.com

¹³C and ¹⁵N CPMAS NMR have been successfully applied to indazole derivatives to determine their solid-state structure. csic.esnih.gov The chemical shifts in the solid state can differ from those in solution due to crystal packing effects and the absence of solvent interactions. In some cases, signals in the CPMAS spectrum may be split, indicating the presence of crystallographically non-equivalent molecules in the unit cell. nih.gov For this compound, ssNMR could definitively establish the protonation state and tautomeric form within the crystal lattice, providing data that is complementary to X-ray crystallography.

Infrared (IR) and Raman Spectroscopynih.govresearchgate.net

N-H and O-H Stretching : The N-H stretching vibrations of the indazole ring N-H and the C3-amino group, as well as the O-H stretching of the C6-hydroxyl group, are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding.

C=C and C=N Stretching : The stretching vibrations of the C=C bonds within the benzene ring and the C=N bond of the pyrazole (B372694) ring occur in the 1500-1650 cm⁻¹ region. mdpi.com These bands confirm the presence of the aromatic and heterocyclic ring systems.

C-N Stretching : The stretching vibration for the C-N bond of the amino group is typically found in the 1200-1350 cm⁻¹ range. mdpi.com

Fingerprint Region : The region below 1500 cm⁻¹ contains a complex series of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Computational studies on related indazole derivatives have been used to perform normal mode analysis, allowing for the detailed assignment of observed IR and Raman bands to specific molecular vibrations. nih.govresearchgate.netasianresassoc.org Such analysis for this compound would confirm its structural integrity and provide insights into its vibrational properties.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N / C=C | Stretching | 1500 - 1650 |

| C-O | Stretching | 1200 - 1300 |

Data inferred from general IR tables and studies on related heterocyclic compounds. mdpi.comasianresassoc.org

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by analyzing their characteristic vibrational modes. tubitak.gov.trphotothermal.comsurfacesciencewestern.com

In the study of indazole derivatives, FT-IR and Raman spectra are complementary, providing a detailed vibrational fingerprint of the molecule. photothermal.comesisresearch.org FT-IR spectroscopy is particularly sensitive to polar bonds and is effective for identifying hetero-nuclear functional groups like C=O. surfacesciencewestern.com Conversely, Raman spectroscopy excels in detecting vibrations of non-polar and homo-nuclear bonds, such as C-C. photothermal.comsurfacesciencewestern.com

For instance, in a computational study of an indazole derivative, vibrational analysis confirmed 108 fundamental modes associated with functional groups including OH, CO, CH, CC, CN, and NN. researchgate.netasianresassoc.org The analysis of n-alkanes, which are simpler molecules, demonstrates the level of detail that can be obtained, with specific stretches and deformations assigned to methyl and methylene (B1212753) groups. surfacesciencewestern.com This detailed assignment of vibrational modes allows for the precise identification of functional groups and provides insights into the molecular structure.

A representative table of vibrational frequencies for an indazole derivative is presented below, showcasing the assignment of key vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| 3105 | Aromatic C-H stretching |

| 1660 | C=O stretching |

| 1144 (IR), 1146 (Raman) | Asymmetric C-O-C stretching |

| 1063 (IR), 1066 (Raman) | Symmetric C-O-C stretching |

| 951 (IR), 960 (Raman) | CH₂ rocking mode |

| This table is a representative example based on typical vibrational frequencies for indazole-related structures and may not correspond to a single specific derivative. esisresearch.org |

Intermolecular Interaction Studies

Intermolecular interactions, particularly hydrogen bonding and π-π stacking, are crucial in determining the supramolecular architecture of molecular crystals. rsc.orgnih.gov These non-covalent forces dictate how molecules pack in the solid state, influencing physical properties. rsc.org

Hydrogen bonding plays a significant role in the crystal structures of many indazole derivatives. For example, in the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, an intramolecular N—H⋯O hydrogen bond forms an S(6) ring motif. nih.govresearchgate.netnih.gov This same hydrogen atom also participates in an intermolecular N—H⋯O hydrogen bond, leading to the formation of inversion dimers. nih.govresearchgate.netnih.gov These dimers are further connected by weak C—H⋯O interactions, creating a three-dimensional network. nih.govresearchgate.netnih.gov

In another example, the crystal structure of two 2H-dibenzo[e,g]indazoles reveals the presence of intermolecular hydrogen bonding, π–π, and C–H⋯π interactions that are important for the molecular packing. researchgate.net Similarly, the assembly of isostructural group IIB coordination compounds is governed by both hydrogen bonding and π–π stacking interactions, resulting in one-dimensional ladder-like structures. nih.gov Theoretical studies have shown that hydrogen bonding can enhance the strength of π-π stacking interactions by depleting the π-electron density of the aromatic rings. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many indazole derivatives. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

ESI-MS has been widely used to characterize indazole derivatives. nih.gov For example, in the synthesis of various indazole compounds, ESI-MS was used to confirm the mass of the synthesized products, with the observed [M+H]⁺ ions matching the calculated molecular weights. nih.gov The fragmentation patterns observed in ESI-MS can provide valuable structural information. For synthetic cannabinoids with an indazole core, a characteristic fragmentation pathway involves the cleavage of C-C bonds adjacent to the oxygen atom in the side chain at the C-3 position. researchgate.net For derivatives with a 3-carbamoylpropyl-indole/indazole structure, the loss of small neutral molecules like NH₃, CO, and NH₂CHO is common. researchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. beilstein-journals.orgrsc.org This technique is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas. scispace.com

HR-MS has been instrumental in the characterization of a wide range of indazole derivatives. rsc.orgnih.govacs.orgmdpi.com For instance, in the synthesis of a series of indazole derivatives via Suzuki-Miyaura cross-coupling, HR-MS was used to confirm the structural integrity and purity of the products by matching the calculated and found [M+H]⁺ values. rsc.org Similarly, the structural integrity of a library of 3-substituted indazoles was established using a combination of NMR and HR-MS. nih.gov

The table below presents representative HR-MS data for several indazole derivatives, demonstrating the high accuracy of this technique.

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| C₁₈H₁₈BrN₃O | 372.0711 | 372.0707 |

| C₂₅H₂₅N₃O | 384.2076 | 384.2078 |

| C₂₅H₂₂F₃N₃O | 438.1793 | 438.1794 |

| C₂₄H₂₂N₃O | 370.1919 | 370.1924 |

| C₂₅H₂₅N₃O₂ | 400.2025 | 400.2037 |

| Data from a study on indazole derivatives synthesized via Suzuki-Miyaura cross-coupling. rsc.org |

X-ray Crystallography for Solid-State Structures

The crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, a derivative of this compound, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov The analysis revealed that the indazole ring system is nearly planar. nih.govresearchgate.net The study of two 2H-dibenzo[e,g]indazole derivatives also utilized single-crystal X-ray diffraction to elucidate their structures, showing that one crystallizes in the orthorhombic space group P2₁2₁2₁ and the other in the monoclinic space group P2₁. researchgate.net

The table below summarizes the crystallographic data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.35 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.7708 (11) |

| b (Å) | 10.5761 (17) |

| c (Å) | 11.9643 (17) |

| α (°) | 88.239 (9) |

| β (°) | 81.123 (9) |

| γ (°) | 79.140 (9) |

| Volume (ų) | 831.3 (2) |

| Z | 2 |

| Data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. researchgate.net |

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, including hydrogen bonds and π-π stacking interactions. austinpublishinggroup.com These interactions are fundamental to understanding the formation of supramolecular assemblies. rsc.org

In the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, molecules are linked into inversion dimers through N—H⋯O hydrogen bonds. nih.govresearchgate.netnih.gov These dimers are further connected by C—H⋯O interactions to form a three-dimensional network. nih.govresearchgate.netnih.gov

Computational and Theoretical Studies of 3 Amino 1h Indazol 6 Ol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations serve as a computational microscope, allowing researchers to predict and understand the behavior of molecules at the atomic level. For 3-Amino-1H-indazol-6-ol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its properties. nih.gov DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for determining electronic structure and molecular geometries. nih.govdergipark.org.tr Ab initio methods, while more computationally intensive, provide highly accurate benchmarks for these properties. nih.gov

Geometric Optimization and Conformational Analysis

Before molecular properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This process, known as geometric optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net For a molecule like this compound, which has rotatable bonds (e.g., the C-O-H and C-NH2 bonds), multiple stable conformations may exist.

Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformer, which is the one that predominates under normal conditions. mdpi.com Computational methods can map the potential energy surface of the molecule as a function of specific dihedral angles, revealing the energy barriers between different conformers. nih.gov For instance, studies on the related 1,3-Dimethyl-1H-indazol-6-amine have shown that the indazole ring system is nearly planar. nih.govresearchgate.net A similar planarity would be expected for the core bicyclic ring of this compound.

Table 1: Illustrative Optimized Geometric Parameters for an Indazole Derivative

This table illustrates typical bond lengths and angles that would be determined for this compound through DFT calculations. The actual values would require specific computation for this molecule.

| Parameter | Atom Pair/Triple | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | C3-N(amino) | ~1.38 Å |

| Bond Length | C6-O(hydroxyl) | ~1.37 Å |

| Bond Angle | C7a-N1-N2 | ~112° |

| Bond Angle | C5-C6-C7 | ~120° |

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMOs): The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A small gap suggests that the molecule is more reactive and can be easily excited. nih.govresearchgate.net For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups are expected to raise the energy of the HOMO, influencing its reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. nih.gov It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the lone pairs of electrons on the nitrogen and oxygen atoms would create regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

This table provides example energy values for HOMO, LUMO, and the energy gap, which are key outputs of DFT calculations.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 |

Vibrational Frequencies and Spectroscopic Property Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is a powerful tool for interpreting experimental spectra, allowing for the assignment of specific vibrational modes (e.g., N-H stretching, O-H stretching, C=C bending) to the observed absorption bands. nih.gov Furthermore, theoretical calculations can predict other spectroscopic properties, such as the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and electronic transitions seen in UV-Visible spectroscopy, providing a comprehensive understanding of the molecule's spectroscopic signature.

Tautomeric Equilibria and Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. masterorganicchemistry.com this compound can exist in several tautomeric forms, including amino-imino and keto-enol (or phenol-keto) forms. researchgate.netresearchgate.net For example, the hydroxyl group at the 6-position can tautomerize to a keto form, and the amino group at the 3-position can exist in an imino form. frontiersin.org

Quantum chemical calculations are essential for determining the relative stability of these different tautomers. researchgate.netorientjchem.org By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is the most stable and therefore the most abundant at equilibrium. researchgate.netmdpi.com The energy differences between tautomers provide insight into the equilibrium constants. These studies are critical, as the biological activity and chemical properties of a molecule can differ significantly between its tautomeric forms. nih.gov

Reactivity Predictions and Reaction Pathway Studies

DFT-based reactivity descriptors, derived from the principles of conceptual DFT, can predict the most likely sites for chemical reactions. scielo.org.mx Fukui functions, for example, are used to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By analyzing these descriptors for this compound, one can predict its chemical behavior in various reactions.

Furthermore, computational chemistry allows for the exploration of entire reaction pathways. uni-muenchen.de By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. This type of analysis is crucial for understanding reaction mechanisms and designing new synthetic routes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergipark.org.tr It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.descirp.org

A key aspect of NBO analysis is the study of charge delocalization and hyperconjugative interactions. dergipark.org.tr It quantifies the stabilization energy arising from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. scirp.org For this compound, NBO analysis would reveal the extent of electron delocalization within the aromatic system and quantify the stabilizing interactions involving the lone pairs on the nitrogen and oxygen atoms with the antibonding orbitals of the indazole ring. asianresassoc.org This provides deep insights into the molecule's electronic stability and the nature of its chemical bonds. uni-muenchen.de

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are powerful computational tools used to represent and analyze the behavior of molecules and their interactions. For compounds based on the 3-aminoindazole core, these methods are vital for elucidating their mechanism of action, particularly as kinase inhibitors nih.govresearchgate.net. Techniques such as molecular dynamics simulations and computational analysis of intermolecular interactions help in understanding how these molecules bind to their biological targets, the stability of the resulting complexes, and the key forces driving these interactions.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights into how a compound like this compound might behave within the binding site of a target protein, such as a kinase worldscientific.comnih.govajchem-a.com.

The simulation tracks the trajectory of the complex, from which key metrics can be calculated to evaluate its stability. These metrics include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual amino acid residues. A stable RMSD value over the course of the simulation (e.g., under 3 Å) suggests that the ligand remains securely bound in the active site. Such analyses have been rigorously applied to various indazole derivatives to confirm their binding stability with target proteins worldscientific.com.

Table 1: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | Description | Typical Value (Stable Complex) | Significance |

|---|---|---|---|

| RMSD (Å) | Root Mean Square Deviation of backbone atoms from the initial structure. | < 3.0 Å | Indicates the overall stability of the complex over time. Lower, stable values suggest the ligand does not dissociate from the binding pocket. |

| RMSF (Å) | Root Mean Square Fluctuation of individual residues. | Varies; peaks indicate flexible regions | Identifies flexible regions of the protein upon ligand binding. Key binding site residues should show low fluctuation. |

| Hydrogen Bonds | Number of hydrogen bonds maintained between ligand and protein. | Consistent count | A stable number of hydrogen bonds signifies a persistent and strong interaction. |

| SASA (Ų) | Solvent Accessible Surface Area. | Stable or decreasing | Measures the exposure of the complex to the solvent. A stable value indicates no major conformational changes or unfolding. |

Understanding the specific non-covalent interactions between a ligand and its target receptor is fundamental to structure-based drug design. Computational techniques such as molecular docking and Density Functional Theory (DFT) are used to investigate these intermolecular forces for the 3-aminoindazole scaffold. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, revealing key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding affinity researchgate.netajchem-a.com.

For the 3-aminoindazole class of molecules, the amino group at the C3-position is often critical for forming hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for many kinase inhibitors nih.gov. DFT calculations can further refine this understanding by providing accurate information on the electronic properties of the molecule, helping to predict reactivity and the strength of specific interactions nih.gov.

Table 2: Common Intermolecular Interactions for Indazole-Based Kinase Inhibitors

| Interaction Type | Description | Key Moieties Involved | Importance in Binding |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Amino group (-NH2), Indazole nitrogen atoms, Hydroxyl group (-OH) | Crucial for anchoring the ligand in the kinase hinge region and ensuring specificity. |

| Hydrophobic Interactions | Forces between nonpolar regions of the ligand and receptor that exclude water. | Benzene (B151609) ring of the indazole core | Contribute significantly to binding affinity by interacting with hydrophobic pockets in the active site. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Indazole ring system and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). | Orients the ligand correctly within the binding site and adds to complex stability. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the ligand and protein. | Provide a general contribution to the overall binding energy and affinity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.com. For derivatives of scaffolds like this compound, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby guiding the optimization of lead compounds.

In a QSAR study, molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a mathematical model that correlates these descriptors with biological activity actascientific.comnih.gov. The predictive power of a QSAR model is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the coefficient of determination (r²). A robust and predictive model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity nih.govresearchgate.net.

Table 3: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value | Interpretation |

|---|---|---|---|

| r² | Coefficient of determination. | > 0.6 | Represents the proportion of variance in the biological activity that is explained by the model. Higher values indicate a better fit for the training set data. |

| q² or r²cv | Cross-validated correlation coefficient (Leave-One-Out). | > 0.5 | Measures the internal predictive ability of the model. It indicates how well the model predicts the activity of a compound that was left out during model generation. |

| r²pred | Predictive r² for the external test set. | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development, indicating its generalizability. |

| RMSE | Root Mean Square Error. | As low as possible | Represents the standard deviation of the prediction errors. A lower value indicates a more accurate model. |

Reaction Mechanisms and Mechanistic Investigations Involving 3 Amino 1h Indazol 6 Ol

Elucidation of N-N Bond Formation Pathways

The construction of the pyrazole (B372694) ring in indazole synthesis hinges on the critical N-N bond-forming step. Mechanistic studies have illuminated several pathways, primarily categorized as reductive or oxidative cyclizations.

A common reductive strategy involves the intramolecular cyclization of ortho-nitro-substituted precursors. For instance, the synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions is proposed to proceed through a cascade N-N bond-forming reaction. researchgate.netdiva-portal.orgwhiterose.ac.uk The suggested mechanism initiates with an oxygen transfer and elimination, leading to a putative nitroso intermediate. This intermediate is then subjected to an intramolecular nucleophilic attack by the pendant imino group, which culminates in the formation of the indazole N-N bond. researchgate.net While this specific example leads to indazole acetic acids, the fundamental principle of reductive cyclization via a nitroso intermediate is a key pathway for forming the 1H-indazole core.

Conversely, oxidative cyclization methods offer an alternative route. One such method enables the synthesis of indazoles from readily available 2-aminomethyl-phenylamines. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves the oxidation of the anilinic nitrogen to form a nitroso compound. organic-chemistry.org This is followed by a nucleophilic addition and subsequent cyclization to forge the N-N bond, providing access to all three tautomeric forms of indazoles. organic-chemistry.orgnih.gov

Another well-studied mechanism involves the reaction between primary amines and in situ-generated o-nitrosobenzaldehydes (from o-nitrobenzyl alcohols). organic-chemistry.orgnih.govacs.org This condensation reaction directly leads to N-N bond formation and subsequent heterocyclization to yield indazolones, demonstrating a versatile strategy for building the core structure. acs.org

| Pathway Type | Precursor Type | Key Intermediate | Mechanism Summary |

|---|---|---|---|

| Reductive Cyclization | 2-Nitroaryl derivatives | Nitroso Intermediate | Intramolecular nucleophilic attack of an amino group onto a transient nitroso group formed by reduction of the nitro moiety. researchgate.net |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Nitroso Compound | Oxidation of the anilinic nitrogen to a nitroso group, followed by intramolecular nucleophilic addition and cyclization. organic-chemistry.org |

| Condensation | o-Nitrobenzyl alcohols + Primary amines | Nitrosoimine | In situ generation of o-nitrosobenzaldehyde, which condenses with a primary amine, leading to N-N bond forming heterocyclization. acs.org |

Mechanisms of C-H Activation and Functionalization

Late-stage functionalization of the pre-formed indazole ring via C-H activation is a powerful and atom-economical strategy to introduce molecular complexity. researchgate.net Transition-metal catalysis, particularly with rhodium and cobalt, has been instrumental in developing these methodologies. nih.govnih.gov

The prevailing mechanism for these transformations involves the use of a directing group, which is often attached to the N1 or N2 position of the indazole. This directing group coordinates to the metal center, positioning it in proximity to a specific C-H bond (commonly at the C7 position of the benzo ring). mdpi.com This is followed by a concerted metalation-deprotonation or oxidative addition step, leading to the formation of a stable five- or six-membered metallacycle intermediate. nih.govmdpi.com This cyclometalated species is the key intermediate that subsequently reacts with a coupling partner (e.g., alkenes, alkynes, aldehydes). acs.orgnih.gov

For example, in the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, the azo functional group acts as the directing group. acs.org It directs the ortho-C–H bond activation of the azobenzene (B91143), forming a rhodacycle. This intermediate then undergoes reversible addition to the aldehyde, followed by cyclative capture and aromatization to yield the 2H-indazole product. acs.org Similarly, cobalt(III) catalysts have been employed for C-H bond functionalization/addition/cyclization cascades with azo and oxime directing groups to construct N-aryl-2H-indazoles. nih.gov The mechanism is believed to proceed through a comparable Co(III)-metallacycle intermediate. nih.gov

Understanding Regioselectivity in Functionalization Reactions

Regioselectivity—the control of reaction at a specific site in a molecule with multiple reactive positions—is a critical aspect of indazole chemistry. The indazole nucleus presents several potential sites for functionalization, including the N1 and N2 nitrogen atoms and the C3, C4, C5, C6, and C7 carbon atoms. The outcome of a reaction is dictated by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

N1 versus N2 Functionalization: In N-alkylation reactions, the distribution of N1 and N2 isomers is highly sensitive to the substituents on the indazole ring and the reaction conditions. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable. beilstein-journals.org The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1 alkylation. beilstein-journals.org The electronic nature and position of substituents play a crucial role; electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, can confer excellent N2 regioselectivity (≥ 96%). beilstein-journals.org

C-H Functionalization: In transition-metal-catalyzed C-H functionalization, regioselectivity is primarily governed by the directing group. mdpi.com By installing a suitable directing group at the N1 position, activation can be selectively guided to the C7-H bond. In the absence of a directing group, the inherent electronic properties of the ring system dictate reactivity. For substituted indazoles, functionalization often occurs on the more electron-rich aromatic ring. acs.orgnih.gov Steric effects are also significant; bulky substituents can hinder reaction at adjacent positions, favoring functionalization at less sterically crowded sites. acs.org The choice of additives and solvents can also fine-tune the selectivity between different C-H bonds. mdpi.com

Role of Catalysts and Reagents in Reaction Outcomes

The selection of catalysts and reagents is paramount in directing the outcome of synthetic transformations involving the indazole core. Different metal catalysts and reagent systems can promote entirely different reaction pathways, leading to diverse products.

Catalysts:

Rhodium (Rh) and Cobalt (Co): Cationic Rh(III) and Co(III) complexes are highly effective catalysts for C-H activation and annulation reactions. mdpi.comnih.gov They typically operate through the formation of a metallacycle intermediate guided by a directing group. While both can catalyze similar transformations, their reactivity and substrate scope can differ.

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki-Miyaura coupling, to functionalize pre-iodinated indazoles (e.g., at the C3 position). mdpi.com Mechanistically, these reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Copper (Cu): Copper salts often serve as co-catalysts or oxidants in Rh-catalyzed reactions. nih.govmdpi.com For example, in the synthesis of 1H-indazoles from imidates and nitrosobenzenes, a Cu(I) catalyst is proposed to facilitate the N-O bond cleavage and intramolecular C-N bond formation. mdpi.com

Molybdenum (Mo): Ammonium molybdate (B1676688) ((NH4)2MoO4), in conjunction with an oxidant like H2O2, has been identified as an effective catalytic system for N-N bond-forming oxidative cyclization to produce indazoles. organic-chemistry.org

Reagents:

Bases: Bases like sodium hydride (NaH), potassium carbonate (K2CO3), and caesium carbonate (Cs2CO3) are crucial for deprotonating the N-H bond in N-alkylation reactions, forming the indazolide anion. beilstein-journals.orgrsc.org The choice of base can influence the N1/N2 regioselectivity.

Oxidants: Oxidants are essential in oxidative C-H functionalizations and N-N bond formations. Reagents like H2O2 or hypervalent iodine compounds are used to facilitate these transformations. organic-chemistry.orgnih.govacs.org

Directing Groups: As discussed, directing groups (e.g., pivaloyl, acyl, CONMe2) are reagents that are temporarily installed on the indazole nitrogen to direct metal catalysts to a specific C-H bond, thereby ensuring high regioselectivity. mdpi.com

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

|---|---|---|

| Rh(III) Complexes | C-H Activation/Annulation | Forms key metallacycle intermediate after directed C-H activation. mdpi.com |

| Co(III) Complexes | C-H Activation/Annulation | Similar to Rh(III), facilitates C-H functionalization via a metallacycle. nih.gov |

| Cu(I)/Cu(II) Salts | Annulation/Oxidation | Can act as a co-catalyst for N-O bond cleavage or as an oxidant to regenerate the primary catalyst. mdpi.com |

| (NH4)2MoO4 / H2O2 | Oxidative N-N Bond Formation | Catalyzes the oxidation of an amino group to a nitroso group for cyclization. organic-chemistry.org |

| Bases (e.g., NaH, K2CO3) | N-Alkylation | Deprotonates the indazole N-H to generate a nucleophilic anion. beilstein-journals.org |

| Directing Groups | C-H Activation | Coordinate to the metal catalyst to ensure regioselective C-H bond cleavage. mdpi.com |

Proposed Mechanistic Cycles for Synthetic Transformations

The synthesis of functionalized indazoles via transition-metal-catalyzed C-H activation is best understood through detailed catalytic cycles. These cycles illustrate the step-by-step transformation of reactants into products and the regeneration of the active catalyst.

Proposed Cycle for Rh(III)-Catalyzed Indazole Synthesis: A representative mechanistic cycle for the Rh(III)-catalyzed synthesis of 1H-indazoles from the reaction of imidates with nitrosobenzenes involves several key steps: mdpi.com

C-H Activation: An active Rh(III) catalyst coordinates to the imidate substrate, and subsequent C-H activation forms a five-membered rhodacycle intermediate.

Migratory Insertion: The nitrosobenzene (B162901) coordinates to the rhodium center, followed by migratory insertion of the Rh-C bond into the N=O group, expanding the ring to a seven-membered rhodacycle.

Protonolysis & C-N Reductive Elimination: Protonolysis of the Rh-N bond releases a hydroxylamine (B1172632) intermediate and regenerates the Rh(III) catalyst for the next cycle. In a separate, concurrent cycle likely involving a copper co-catalyst, this hydroxylamine intermediate undergoes dehydration and intramolecular C-N reductive elimination to form the final 1H-indazole product. nih.govmdpi.com

Proposed Cycle for Co(III)-Catalyzed C-H Functionalization: The cobalt-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes is thought to proceed via a similar cycle: nih.gov

C-H Activation: The Cp*Co(III) catalyst reacts with the azobenzene substrate, which contains the directing azo group, to form a five-membered cobaltacycle via C-H activation.

Coordination and Insertion: An aldehyde molecule coordinates to the cobalt center, and the Co-C bond of the metallacycle adds across the carbonyl group in a migratory insertion step. This forms a seven-membered cobaltacycle containing an alkoxy ligand.

β-Hydride Elimination and Reductive Elimination: A sequence of β-hydride elimination and reductive elimination likely occurs, leading to the cyclized indazole product.

Aromatization and Catalyst Regeneration: The intermediate rearomatizes to afford the desired N-aryl-2H-indazole, and the active Cp*Co(III) catalyst is regenerated.

These proposed cycles, supported by experimental and computational studies, provide a framework for understanding how reactants are transformed and how catalysts and reagents control the reaction course, enabling the targeted synthesis of complex molecules like 3-Amino-1H-indazol-6-ol derivatives.

Applications in Advanced Organic Synthesis and Material Science

3-Amino-1H-indazol-6-ol as a Versatile Synthetic Building Block

The indazole nucleus is a cornerstone in medicinal chemistry, and the presence of both amino and hydroxyl functionalities in this compound provides two distinct points for chemical modification. This dual reactivity allows for the regioselective construction of a wide array of derivatives, making it a highly versatile building block for creating complex molecules.

The 3-aminoindazole moiety has been firmly established as a versatile synthon for constructing more elaborate nitrogen-containing heterocyclic systems. nih.gov Its participation in a variety of reactions, including condensation annulation, denitrogenative transannulation, and rearrangement ring expansion, provides efficient pathways to novel molecular frameworks. nih.gov

For instance, 3-aminoindazoles readily react in multicomponent reactions. A notable example is their use in cascade reactions with aldehydes and various CH-acids to afford fused heterocyclic systems like pyrimido[1,2-b]indazoles. nih.gov In the case of this compound, the 3-amino group can act as a binucleophile to build these fused rings, while the 6-hydroxyl group remains available for subsequent functionalization. This secondary reaction site allows for the introduction of different substituents or the extension of the molecular structure, enabling the synthesis of complex, polyfunctionalized molecules that would be difficult to access through other means. The reactivity of the 3-amino group is a key feature in the design of kinase inhibitors, where it often serves as a crucial hinge-binding element. nih.gov

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. mdpi.commdpi.com A core principle of DOS is the use of building blocks that allow for divergent reaction pathways from a common intermediate. cam.ac.uk

Aminoazoles, including 3-aminoindazole, are particularly well-suited for DOS due to the presence of multiple alternative reaction centers, which can be selectively addressed to produce a wide range of chemical structures. frontiersin.orgnih.gov The structure of this compound is an exemplary scaffold for DOS strategies. The vicinal 1-NH and 2-N atoms of the pyrazole (B372694) ring, the exocyclic 3-amino group, and the 6-hydroxyl group offer at least four distinct points of reactivity. By carefully selecting reaction partners and conditions, chemists can direct synthetic pathways to generate vastly different molecular architectures from this single starting material. For example, one pathway might involve a multicomponent reaction at the 3-amino position to build a fused ring system, while another could involve O-alkylation or O-acylation at the 6-hydroxyl group, followed by reactions at the pyrazole nitrogen atoms. This capacity to generate skeletal diversity is a hallmark of a valuable building block in DOS. cam.ac.uk

Development of Novel Synthetic Methodologies Inspired by Indazolols

The significant pharmacological importance of the indazole scaffold has made it a frequent target in drug discovery programs. nih.gov This persistent interest has, in turn, spurred the development and refinement of novel synthetic methodologies aimed at the efficient and diverse construction of indazole derivatives. ingentaconnect.com While the indazole structure itself may not have given rise to entirely new named reactions, the challenge of synthesizing it in various substituted forms has served as a testing ground for modern synthetic techniques. nih.gov

The pursuit of potent indazole-based therapeutics has driven innovation in several areas:

Metal-Catalyzed Cross-Coupling: The need to append various aryl and alkyl groups to the indazole core has led to the extensive use and optimization of palladium- and copper-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov

C-H Functionalization: More recent efforts focus on direct C-H functionalization, which avoids the pre-functionalization of starting materials and offers a more atom-economical route to substituted indazoles. nih.gov

Multicomponent Reactions (MCRs): As discussed, the utility of indazoles in MCRs has been explored to rapidly build molecular complexity, and the desire for novel indazole-containing heterocycles continues to drive research in this area. nih.gov

Therefore, the indazole ring system, including indazolols, serves as a valuable platform that motivates synthetic chemists to apply and advance the frontiers of synthetic methodology to access medicinally relevant chemical space.

Green Chemistry Approaches in Indazole Synthesis

In line with the growing importance of sustainable practices in chemical manufacturing, significant effort has been directed toward developing green synthetic routes for indazoles. benthamdirect.com These approaches aim to reduce waste, eliminate the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net Recent reviews highlight substantial progress in this area, focusing on catalyst-based and environmentally benign methods. ingentaconnect.combenthamdirect.comresearchgate.net

Key green strategies that have been successfully applied to indazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or performing reactions under solvent-free conditions.

Alternative Energy Sources: Microwave irradiation and ultrasonication have been employed to accelerate reaction times and improve yields, often under milder conditions than conventional heating. researchgate.net

Catalysis: The development of highly efficient and recyclable catalysts, including transition metals and acid/base catalysts, minimizes waste and improves process efficiency. benthamdirect.com Some novel approaches have utilized natural, biodegradable catalysts, such as lemon peel powder. researchgate.net

Atom Economy: Designing synthetic routes, such as intramolecular cyclizations and cascade reactions, that maximize the incorporation of atoms from the starting materials into the final product. researchgate.net

The table below summarizes some of the green methodologies reported for the synthesis of the indazole core.

| Green Approach | Catalyst/Medium | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | [BMIM][F] ionic liquid | Rapid reaction times, efficient, reusable solvent system. | researchgate.net |

| Natural Catalyst | Lemon peel powder / DMSO | Biodegradable and readily available catalyst, good yields. | researchgate.net |

| Catalyst-Free Grinding | NH4Cl / Ethanol (B145695) | Solvent-minimized, simple procedure, avoids toxic catalysts. | N/A |

| Metal-Free Photoredox Catalysis | Visible Light | Avoids precious metal catalysts, uses light as a clean energy source. | N/A |

| Copper-Mediated Intramolecular Amination | Copper catalyst | Efficient formation of N-N bond for 2H-indazoles. | caribjscitech.com |

These developments demonstrate a clear trend towards more sustainable synthetic practices in the production of this important heterocyclic scaffold.

Potential in Functional Materials Development

While the vast majority of research on this compound and related compounds has been concentrated in medicinal chemistry, the inherent electronic and hydrogen-bonding properties of the indazole ring suggest potential applications in materials science. However, this remains a largely unexplored field of research.

One area where related indazole derivatives have shown promise is as corrosion inhibitors. For example, 5-aminoindazole (B92378) and 5-nitroindazole (B105863) have been studied for their ability to protect carbon steel surfaces in acidic environments. researchgate.net This suggests that the indazole scaffold can effectively interact with metal surfaces, a key property for applications in materials protection. The presence of multiple hydrogen-bond donors and acceptors in this compound could also make it a candidate for the construction of supramolecular assemblies or as a component in organic semiconductors or dyes, where intermolecular interactions are crucial for performance. To date, however, specific studies on this compound for these functional material applications are not prominent in the scientific literature, representing an open avenue for future investigation.

Future Research Directions and Unexplored Avenues for 3 Amino 1h Indazol 6 Ol

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of novel synthetic methodologies for 3-Amino-1H-indazol-6-ol is a cornerstone of future research, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. Current synthetic strategies, while effective, often involve multiple steps and the use of stoichiometric reagents, which can generate significant waste. Future explorations should target the development of more atom-economical and environmentally benign synthetic routes.

Key areas for investigation include:

Transition-Metal Catalysis: The application of transition-metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, could provide more direct and efficient pathways to the indazole core and its derivatives. researchgate.netnih.govnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling has been effectively used to synthesize various indazole compounds, offering a robust method for creating C-C bonds. nih.gov Future work could focus on developing novel catalysts that operate under milder conditions and with higher turnover numbers.

Photochemical and Electrochemical Synthesis: These emerging techniques offer green alternatives to traditional synthetic methods. doaj.org Electrochemical synthesis, for example, can replace chemical oxidants and reductants with electricity, minimizing waste. nih.gov Research into the photo- and electro-chemical synthesis of this compound could lead to cleaner and more sustainable production processes. doaj.org

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel, highly active, and selective catalysts. researchgate.netnih.gov |

| Photochemical/Electrochemical Synthesis | Green and sustainable, mild reaction conditions | Optimization of reaction conditions and electrode materials. doaj.orgnih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control | Development of robust and efficient continuous flow protocols. |

Development of Stereoselective Syntheses of Chiral Indazolol Derivatives

Chirality plays a pivotal role in the biological activity of pharmaceutical compounds. Consequently, the development of stereoselective methods for the synthesis of chiral derivatives of this compound is a critical area for future research. While the current literature does not extensively cover the stereoselective synthesis of this specific molecule, the principles of asymmetric synthesis can be applied to create enantiomerically pure indazolol derivatives.

Future research in this area should focus on:

Chiral Catalysis: The use of chiral catalysts, including both metal complexes and organocatalysts, to induce stereoselectivity in the synthesis of indazolol derivatives. rsc.org This could involve asymmetric hydrogenation, cyclization, or other key bond-forming reactions.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of a reaction, and can be subsequently removed to yield the desired enantiomerically enriched product.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution, can be employed to separate racemic mixtures of chiral indazolol derivatives, providing access to single enantiomers.

The ability to produce single-enantiomer derivatives of this compound will be crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and developing novel reactions. The application of advanced in situ spectroscopic techniques to study the synthesis and reactivity of this compound is a largely unexplored but highly promising avenue of research. These methods allow for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and transition states. rsc.org

Promising techniques for future mechanistic studies include:

In Situ NMR and IR Spectroscopy: These techniques can provide real-time structural information on reactants, intermediates, and products as a reaction progresses.

Raman Spectroscopy: This can be particularly useful for studying reactions in heterogeneous systems or in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy and Cyclic Voltammetry: For reactions involving radical intermediates, such as some electrochemical syntheses, these techniques can provide crucial mechanistic details. nih.gov

In conjunction with computational modeling, in situ spectroscopic studies can provide a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods. researchgate.netrsc.org

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Indazolol Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools offer exciting possibilities for accelerating research and development.

Future applications of ML and AI in this context include:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including yields and potential side products. This can significantly reduce the number of experiments required to optimize a synthetic route.

De Novo Drug Design: Generative AI models can be used to design novel indazolol derivatives with specific desired properties, such as high binding affinity to a particular biological target.

Predictive Toxicology: AI algorithms can be used to predict the potential toxicity of new indazolol derivatives, allowing for the early identification and deprioritization of compounds with unfavorable safety profiles.

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in the field of indazolol chemistry.

| AI/ML Application | Potential Impact | Research Goal |